molecular formula C10H11N3O2 B596020 (S)-Ethyl 2-azido-2-phenylethanoate CAS No. 162402-58-6

(S)-Ethyl 2-azido-2-phenylethanoate

Cat. No. B596020
M. Wt: 205.217
InChI Key: CWQPOTDTAIESNU-VIFPVBQESA-N
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Description

“(S)-Ethyl 2-azido-2-phenylethanoate” is a chemical compound. However, there seems to be limited information available specifically for this compound. A similar compound, “(S)-Benzyl 2-azido-2-phenylethanoate”, has been found1. This compound has a molecular weight of 267.28 and a molecular formula of C15H13N3O21. It is used for research purposes1.



Synthesis Analysis

The synthesis of “(S)-Ethyl 2-azido-2-phenylethanoate” is not directly available in the search results. However, the synthesis of similar azido compounds has been discussed in various research papers2. The synthesis often involves the use of azido groups at the α-position2.



Molecular Structure Analysis

The molecular structure of “(S)-Ethyl 2-azido-2-phenylethanoate” is not directly available. However, the structure of a similar compound, “(S)-Benzyl 2-azido-2-phenylethanoate”, is given by the SMILES notation: C1=CC=C (C=C1)COC (=O) [ C@H ] (C2=CC=CC=C2)N= [N+]= [N-]1.



Chemical Reactions Analysis

The specific chemical reactions involving “(S)-Ethyl 2-azido-2-phenylethanoate” are not directly available. However, research on similar azido compounds has shown that they can undergo various reactions, including photoinduced α-cleavage2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “(S)-Ethyl 2-azido-2-phenylethanoate” are not directly available. However, the molecular weight and molecular formula of a similar compound, “(S)-Benzyl 2-azido-2-phenylethanoate”, are 267.28 and C15H13N3O2 respectively1.


Safety And Hazards

The specific safety and hazards information for “(S)-Ethyl 2-azido-2-phenylethanoate” is not directly available. However, it’s important to note that all chemicals should be handled with appropriate safety measures.


Future Directions

The future directions for the study of “(S)-Ethyl 2-azido-2-phenylethanoate” are not directly available. However, the study of similar azido compounds continues to be an active area of research2.


Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. Always refer to the most recent and reputable sources when conducting research.


properties

IUPAC Name

ethyl (2S)-2-azido-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)9(12-13-11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQPOTDTAIESNU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-azido-2-phenylethanoate

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